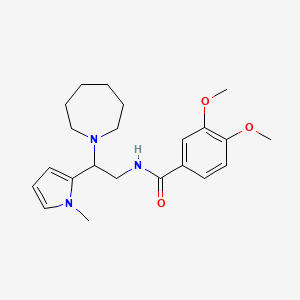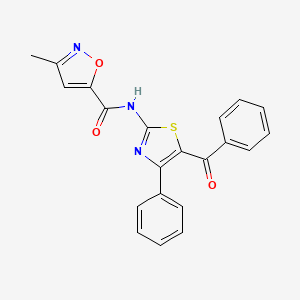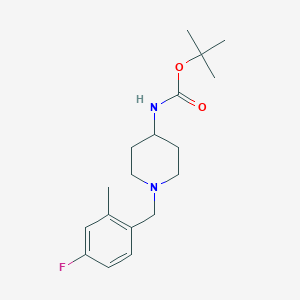
3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as DNQX, is a synthetic compound that belongs to the quinazoline family. It has been widely used in scientific research as a potent antagonist of the ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system. In
Aplicaciones Científicas De Investigación
Green Chemistry in Synthesis
The compound 3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is related to the family of quinazoline-2,4(1H,3H)-diones, which are synthesized through various green chemistry approaches. Notably, protocols have been developed using cesium carbonate to synthesize quinazoline-2,4(1H,3H)-dione derivatives efficiently, leveraging carbon dioxide and 2-aminobenzonitriles. This approach is highlighted for its eco-friendliness and efficiency, producing key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008). Similarly, solvent-free conditions have been employed to synthesize these compounds, again emphasizing the importance of sustainable and green chemistry in this domain (Mizuno et al., 2007).
Novel Synthetic Routes
New synthetic routes for quinazoline-2,4(1H,3H)-diones have been explored to overcome the challenges associated with their production. This includes methods like selenium-catalyzed carbonylation of o-nitrobenzamides, which offer a concise, transition metal, and phosgene-free synthetic route to these compounds (Wu & Yu, 2010). Furthermore, the fixation of carbon dioxide to 2-aminobenzonitriles has emerged as a powerful strategy to synthesize quinazoline-2,4(1H,3H)-diones, addressing the need for safe and environmentally friendly synthesis methods (Vessally et al., 2017).
Applications in Tumor Treatment
Interestingly, quinazoline-2,4(1H,3H)-diones have been identified to possess significant biological activities, including the inhibition of tumor proliferation. An enhanced method for synthesizing these derivatives has been established, revealing their potential in inhibiting the growth of multiple human tumor cell lines. This underscores the compound's relevance in medical research and its potential application in cancer treatment (Zhou et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2,4-dimethoxybenzaldehyde with 3-nitrobenzylamine to form the intermediate Schiff base, which is then cyclized with anthranilic acid to yield the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "3-nitrobenzylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethoxybenzaldehyde (1.0 equiv) and 3-nitrobenzylamine (1.1 equiv) in ethanol and add a catalytic amount of acetic anhydride. Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.", "Step 2: Add a solution of anthranilic acid (1.2 equiv) in ethanol to the reaction mixture and reflux for 6 hours. Allow the mixture to cool to room temperature and filter the precipitated product.", "Step 3: Wash the product with ethanol and dry under vacuum to obtain the crude product.", "Step 4: Dissolve the crude product in chloroform and add a solution of sodium hydroxide in water. Stir the mixture for 30 minutes and then separate the organic layer.", "Step 5: Acidify the aqueous layer with hydrochloric acid and extract with chloroform. Combine the organic layers and wash with water.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product as a yellow solid." ] } | |
Número CAS |
892264-93-6 |
Fórmula molecular |
C23H19N3O6 |
Peso molecular |
433.42 |
Nombre IUPAC |
3-(2,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19N3O6/c1-31-17-10-11-20(21(13-17)32-2)25-22(27)18-8-3-4-9-19(18)24(23(25)28)14-15-6-5-7-16(12-15)26(29)30/h3-13H,14H2,1-2H3 |
Clave InChI |
ZAAOYQDKRMBMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2454490.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2454492.png)
![8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid](/img/structure/B2454493.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2454495.png)

![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2454500.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2454502.png)

![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)